molecular formula C19H19FN2O B2877805 (Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(4-toluidino)-2-propenenitrile CAS No. 1164536-11-1

(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(4-toluidino)-2-propenenitrile

Cat. No.: B2877805
CAS No.: 1164536-11-1
M. Wt: 310.372
InChI Key: OGOMVSFIBMIPRS-SAPNQHFASA-N
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Description

“(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(4-toluidino)-2-propenenitrile” is a complex organic compound. It contains a nitrile group (-CN), a fluoropropoxy group (-OCH2CH2CH2F), and a toluidino group (C6H4-CH3-NH2). The presence of these functional groups suggests that this compound may have interesting chemical properties and could be used in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the nitrile group might be introduced via a reaction with a cyanide source, the fluoropropoxy group might be introduced via a reaction with a fluoropropoxide source, and the toluidino group might be introduced via a reaction with a toluidine source .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrile, fluoropropoxy, and toluidino groups would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

This compound could potentially participate in a variety of chemical reactions, depending on the conditions and the other reactants present. For example, the nitrile group could undergo hydrolysis to form a carboxylic acid, the fluoropropoxy group could participate in nucleophilic substitution reactions, and the toluidino group could participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, its boiling point, melting point, and solubility would depend on the strength of the intermolecular forces between its molecules. Its reactivity would depend on the nature of its functional groups .

Scientific Research Applications

Catalytic Oxidation

(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(4-toluidino)-2-propenenitrile may have potential applications in the field of catalytic oxidation. The compound is related to phenylporphyrin/ZnO catalysts, which have been demonstrated to be effective in the catalytic oxidation of toluene with O2. These catalysts exhibit increased activity and effective reuse for toluene oxidation, demonstrating the promotion by zinc oxide (Huang et al., 2011).

Crystallographic Studies

Crystallographic studies of compounds structurally related to this compound reveal insights into their molecular structure. These studies have been carried out on various salts of related compounds, providing valuable information on molecular interactions and structural variations (Abrahams et al., 2009).

Synthesis of Allenes

The compound is relevant to the synthesis of allenes, a class of organic compounds. A catalyst like ZnI2 has been used for the synthesis of allenes from terminal alkynes and aldehydes, a process that may involve intermediates structurally related to this compound. This process is significant for both aromatic and aliphatic aldehydes, demonstrating functional group tolerance (Kuang & Ma, 2010).

Fluorescent pH Probes

This compound's structure is pertinent to the development of ratiometric fluorescent pH probes. An example is a probe synthesized from dicyanomethylene-4H-chromene, which demonstrated high selectivity and sensitivity for pH variation. These probes can be stable in acidic media and show significant fluorescent ratiometric responses (Liu et al., 2017).

Intracellular Zn2+ Probes

Compounds structurally related to this compound have been used in the development of intracellular Zn2+ probes. These studies provide insights into the coordination and fluorescence of these probes in various biological contexts (Hendrickson et al., 2003).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action might involve binding to a specific receptor or enzyme in the body .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. These might include wearing protective clothing and eyewear, working in a well-ventilated area, and avoiding contact with the skin and eyes .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it were found to have useful medicinal properties, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting clinical trials .

Properties

IUPAC Name

(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(4-methylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O/c1-15-3-7-18(8-4-15)22-14-17(13-21)16-5-9-19(10-6-16)23-12-2-11-20/h3-10,14,22H,2,11-12H2,1H3/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOMVSFIBMIPRS-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=C(C#N)C2=CC=C(C=C2)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C(\C#N)/C2=CC=C(C=C2)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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